molecular formula C6H10N4 B13114706 2,6-Dimethylpyrimidine-4,5-diamine

2,6-Dimethylpyrimidine-4,5-diamine

Cat. No.: B13114706
M. Wt: 138.17 g/mol
InChI Key: LUUZXYGGFIJNCH-UHFFFAOYSA-N
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Description

2,6-Dimethylpyrimidine-4,5-diamine is a heterocyclic organic compound with the molecular formula C6H10N4 It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethylpyrimidine-4,5-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine oxides.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines, which can have different functional groups attached to the ring, enhancing their chemical and biological properties .

Scientific Research Applications

2,6-Dimethylpyrimidine-4,5-diamine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 2,6-Dimethylpyrimidine-4,5-diamine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or interfere with nucleic acid synthesis, leading to its biological effects. The exact pathways and targets depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Diamino-6-methylpyrimidine
  • 2,4-Diamino-5-phenyl-6-ethylpyrimidine
  • 2,6-Dimethylpyrimidine-4-thione

Uniqueness

2,6-Dimethylpyrimidine-4,5-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .

Properties

Molecular Formula

C6H10N4

Molecular Weight

138.17 g/mol

IUPAC Name

2,6-dimethylpyrimidine-4,5-diamine

InChI

InChI=1S/C6H10N4/c1-3-5(7)6(8)10-4(2)9-3/h7H2,1-2H3,(H2,8,9,10)

InChI Key

LUUZXYGGFIJNCH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)C)N)N

Origin of Product

United States

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